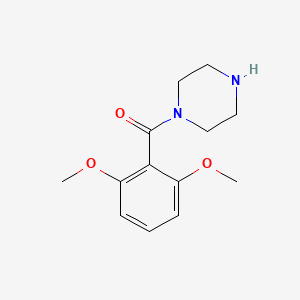
N'-(4,5-dimethoxy-2-nitrobenzylidene)-2-(4-morpholinyl)acetohydrazide
Overview
Description
N'-(4,5-dimethoxy-2-nitrobenzylidene)-2-(4-morpholinyl)acetohydrazide, also known as DMNB-MORPH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a hydrazone derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments have been studied extensively.
Mechanism of Action
The mechanism of action of N'-(4,5-dimethoxy-2-nitrobenzylidene)-2-(4-morpholinyl)acetohydrazide involves the activation of the GABA receptor in the brain. This compound binds to the GABA receptor and induces a conformational change that leads to the opening of the chloride ion channel. This results in an influx of chloride ions into the neuron, which hyperpolarizes the membrane potential and inhibits the firing of action potentials.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the modulation of GABA receptor activity, and the selective release of active compounds at the site of interest. This compound has also been shown to have low toxicity and good biocompatibility, making it a promising candidate for drug delivery applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-(4,5-dimethoxy-2-nitrobenzylidene)-2-(4-morpholinyl)acetohydrazide for lab experiments is its ability to selectively activate the GABA receptor in the brain. This allows researchers to study the role of the GABA receptor in various physiological and pathological conditions. However, one of the limitations of this compound is its complex synthesis process, which requires careful control of reaction conditions and purification steps to obtain a pure product.
Future Directions
There are several future directions for the study of N'-(4,5-dimethoxy-2-nitrobenzylidene)-2-(4-morpholinyl)acetohydrazide, including the development of new synthesis methods that are more efficient and scalable, the optimization of drug delivery systems that use this compound as a prodrug, and the investigation of this compound's potential applications in other fields, such as materials science and catalysis. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to explore its potential therapeutic applications in various diseases.
Scientific Research Applications
N'-(4,5-dimethoxy-2-nitrobenzylidene)-2-(4-morpholinyl)acetohydrazide has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and drug delivery. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. In neuroscience, this compound has been used as a tool to study the role of the GABA receptor in the brain. In drug delivery, this compound has been used as a prodrug that can be activated by light to release active compounds selectively at the site of interest.
properties
IUPAC Name |
N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-2-morpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O6/c1-23-13-7-11(12(19(21)22)8-14(13)24-2)9-16-17-15(20)10-18-3-5-25-6-4-18/h7-9H,3-6,10H2,1-2H3,(H,17,20)/b16-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCDQRCBALHRIK-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=NNC(=O)CN2CCOCC2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=N/NC(=O)CN2CCOCC2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[2-(3-methyl-2-thienyl)ethyl]-2-furamide](/img/structure/B3895515.png)
![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B3895518.png)

![4-methyl-N-[2-(2-thienyl)-1-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)vinyl]benzamide](/img/structure/B3895529.png)

![3-(1,3-benzodioxol-5-yl)-N-bicyclo[2.2.1]hept-2-ylacrylamide](/img/structure/B3895546.png)

![3-[4-[(hydroxyimino)methyl]-3-(5-methyl-2-furyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B3895557.png)
![1-[(4-fluorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3895562.png)
![3-ethoxy-4-{2-[(4-methylphenyl)thio]ethoxy}benzaldehyde](/img/structure/B3895568.png)


![N-{amino[(5-chloro-1,3-benzoxazol-2-yl)amino]methylene}benzamide](/img/structure/B3895589.png)
![ethyl 2-{[3-(4-methylphenyl)acryloyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B3895597.png)